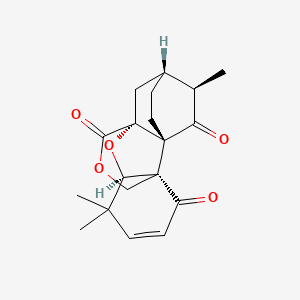

Maoecrystal V

Description

Structure

3D Structure

Properties

CAS No. |

807630-42-8 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.29,12.01,9.03,8]octadec-5-ene-7,10,14-trione |

InChI |

InChI=1S/C19H22O5/c1-10-11-4-7-18(13(10)21)17-9-23-15(22)19(18,8-11)24-14(17)16(2,3)6-5-12(17)20/h5-6,10-11,14H,4,7-9H2,1-3H3/t10-,11-,14-,17-,18-,19+/m1/s1 |

InChI Key |

PZODOIYGQLBHLJ-WQTPMNSPSA-N |

SMILES |

CC1C2CCC3(C1=O)C4(C2)C(=O)OCC35C(O4)C(C=CC5=O)(C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@]3(C1=O)[C@]4(C2)C(=O)OC[C@@]35[C@H](O4)C(C=CC5=O)(C)C |

Canonical SMILES |

CC1C2CCC3(C1=O)C4(C2)C(=O)OCC35C(O4)C(C=CC5=O)(C)C |

Synonyms |

maoecrystal V |

Origin of Product |

United States |

Foundational & Exploratory

The Unraveling of a Molecular Enigma: A Technical Guide to the Structure Elucidation of Maoecrystal V

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a structurally intricate diterpenoid isolated from the medicinal herb Isodon eriocalyx, presented a significant challenge to the scientific community in its initial characterization. First isolated in 1994, its complex, pentacyclic framework, featuring four contiguous quaternary stereocenters, defied definitive structural assignment for a decade. It was not until 2004 that a combination of advanced spectroscopic techniques and, ultimately, single-crystal X-ray diffraction, unambiguously established its unique architecture.[1] This guide provides an in-depth technical overview of the pivotal data and methodologies employed in the structure elucidation of this fascinating natural product.

Spectroscopic Characterization: The First Glimpse

Initial efforts to determine the structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided the foundational data to piece together the molecular connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹³C and ¹H NMR Data for Synthetic this compound

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

| 1 | 204.5 | - |

| 2 | 126.9 | 6.01 (d, J = 10.1) |

| 3 | 163.2 | 6.80 (d, J = 10.1) |

| 4 | 36.4 | - |

| 5 | 50.1 | 2.62 (s) |

| 7 | 85.1 | 4.65 (s) |

| 8 | 91.2 | - |

| 9 | 60.2 | - |

| 10 | 48.7 | - |

| 11 | 35.1 | 2.15 (m), 1.95 (m) |

| 12 | 26.5 | 1.85 (m), 1.70 (m) |

| 13 | 36.8 | 2.35 (m) |

| 14 | 21.9 | 1.90 (m), 1.60 (m) |

| 15 | 212.1 | - |

| 16 | 45.3 | 2.85 (q, J = 7.3) |

| 17 | 11.8 | 1.18 (d, J = 7.3) |

| 18 | 28.4 | 1.15 (s) |

| 19 | 26.9 | 1.12 (s) |

| 20 | 170.5 | - |

Note: Data is compiled from various total synthesis efforts and may show slight variations based on experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound, C₁₉H₂₂O₅. This information, combined with the NMR data, allowed researchers to propose a number of potential structures, though the exact connectivity and stereochemistry remained elusive due to the molecule's complexity.

The Definitive Proof: Single-Crystal X-ray Crystallography

The unambiguous determination of the three-dimensional structure of this compound was ultimately achieved through single-crystal X-ray diffraction analysis.[1][3] This powerful technique provided a detailed map of electron density within a crystal of the compound, allowing for the precise determination of atomic positions and bond lengths, thus confirming its novel 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[3][4]

Table 2: Crystallographic Data for this compound (from a synthetic sample)

| Parameter | Value |

| Empirical Formula | C₁₉H₂₂O₅ |

| Formula Weight | 330.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.876(2) |

| b (Å) | 11.234(3) |

| c (Å) | 16.234(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1618.3(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.356 |

Note: This data is from a representative Crystallographic Information File (CIF) of a synthetic sample and is consistent with the structure of the natural product.

Experimental Protocols

The structure elucidation of this compound involved a series of meticulous experimental procedures, from its initial isolation to the final crystallographic analysis.

Isolation of this compound

The isolation of this compound from the leaves of Isodon eriocalyx followed a standard natural product extraction and purification protocol.

Spectroscopic Analysis

NMR spectra were typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signal. Mass spectra were obtained using high-resolution techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was grown, often through slow evaporation of a solvent system. The crystal was then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern was collected and analyzed to solve and refine the crystal structure.

Logical Framework of Structure Elucidation

The determination of this compound's structure was a process of logical deduction, integrating data from multiple analytical techniques.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a multi-faceted analytical approach in natural product chemistry. While initial spectroscopic data provided essential clues, the immense structural complexity necessitated the definitive and unambiguous power of single-crystal X-ray crystallography. The journey to unraveling the molecular architecture of this compound not only unveiled a unique natural product but also spurred numerous efforts in the field of total synthesis, further solidifying our understanding of this remarkable molecule. It is important to note that the initially reported potent cytotoxicity against HeLa cells was later questioned, and synthetic samples of this compound were found to be inactive, highlighting the importance of total synthesis in verifying the biological activity of complex natural products.[1]

References

biosynthetic pathway of Maoecrystal V

A Technical Guide to the Putative Biosynthetic Pathway of Maoecrystal V

Introduction

This compound is a structurally complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic framework, featuring a densely functionalized core with multiple contiguous quaternary stereocenters, has garnered significant attention from the synthetic chemistry community. While the complete has not been elucidated experimentally, several plausible hypotheses have been proposed based on its structure and co-occurring metabolites. These proposals have, in turn, inspired elegant biomimetic total syntheses. This technical guide provides an in-depth overview of the putative , supplemented with key insights from synthetic efforts that mimic the proposed biological transformations.

Proposed Biosynthetic Pathways

Two main proposals for the biosynthesis of this compound have been put forward. Both postulate an ent-kaurane diterpene as the precursor, which undergoes significant oxidative modifications and skeletal rearrangements.

The Pinacol-Type Rearrangement Hypothesis

The most widely discussed hypothesis suggests that this compound arises from a precursor such as epi-eriocalyxin A through a key pinacol-type rearrangement.[1] This proposed cascade is initiated by the formation of a cationic intermediate, which then triggers a 1,2-alkyl shift, transforming the [3.2.1] bicyclooctane core of the precursor into the characteristic [2.2.2] bicyclooctane system of this compound.[2][3][4][5]

The key steps of this proposed pathway are:

-

Oxidation and Epoxidation: The ent-kaurane precursor undergoes a series of oxidations to introduce the necessary oxygen functionalities.

-

Formation of a Cationic Intermediate: A strategically located leaving group departs, or an epoxide is protonated, to generate a tertiary carbocation.

-

Pinacol-Type Rearrangement: A 1,2-alkyl shift occurs, leading to the expansion of the five-membered ring and the formation of the [2.2.2] bicyclic core.

-

Further Oxidations and Cyclizations: Subsequent enzymatic oxidations and cyclizations would complete the synthesis of this compound.

The Common Intermediate Hypothesis for this compound and Maoecrystal Z

Another proposal suggests a common intermediate for the biosynthesis of both this compound and the related Maoecrystal Z.[1] This hypothesis involves an oxidative cleavage of a [3.2.1]-bicyclooctane precursor, followed by a fragmentation to an aldehyde intermediate. This aldehyde could then be channeled towards the synthesis of either this compound or Maoecrystal Z through different cyclization pathways.[1]

Biomimetic Synthetic Approaches

The proposed pinacol-type rearrangement has inspired several total syntheses of this compound. These "bio-inspired" or "biomimetic" approaches aim to replicate the key bond formations and rearrangements of the putative biosynthetic pathway in a laboratory setting. One of the most notable examples is the synthesis by Baran and coworkers, which features a key semipinacol rearrangement that constructs the [2.2.2] bicyclic core.[5]

Quantitative Data from a Biomimetic Synthesis

As no quantitative data for the natural is available, the following table summarizes the key transformations and yields for the biomimetic portion of a total synthesis, providing a chemical precedent for the proposed biological rearrangement. The data is adapted from the work of Baran and coworkers.

| Step | Precursor | Reagents and Conditions | Product | Yield |

| Enantioselective Conjugate Addition | Cyclohexenone | 1. CuI·0.75DMS, L1 (TADDOL-derived phosphine-phosphite ligand), TMSCH₂C(MgBr)CH₂, PhMe/MeTHF, -78 °C | Allyl silane adduct | 80% |

| Hydroxylation and Acylation | Allyl silane adduct | 1. LiTMP, THF, -78 °C; 2. Davis oxaziridine, THF, DMPU, -78 °C; 3. Ac₂O, -78 to 0 °C | α-Acetoxy ketone | 64% |

| Biomimetic Rearrangement | α-Acetoxy ketone | EtAlCl₂, PhMe, 0 °C | [3.2.1] Bicyclooctane | 77% |

| Cascade to this compound | Advanced Lactone Intermediate | 1. DMDO; 2. InI₃, MgI₂; 3. Dess-Martin periodinane; 4. Oxone | (-)-Maoecrystal V | 76% |

Experimental Protocols for a Key Biomimetic Step

The following is a representative experimental protocol for the key biomimetic rearrangement step from a total synthesis of this compound, adapted from the supporting information of Baran et al. (2016). This protocol details the chemical transformation that mimics the proposed pinacol-type rearrangement in the biosynthesis.

Synthesis of the [3.2.1] Bicyclooctane Core via a Biomimetic Semipinacol Rearrangement

-

Apparatus: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagents:

-

α-Acetoxy ketone precursor

-

Anhydrous toluene (PhMe)

-

Diethylaluminum chloride (EtAlCl₂, 1.0 M in hexanes)

-

-

Procedure:

-

The α-acetoxy ketone precursor is dissolved in anhydrous toluene and cooled to 0 °C in an ice bath.

-

Diethylaluminum chloride (2.0 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the [3.2.1] bicyclooctane product.

-

Conclusion

The remains a fascinating area of study. While definitive enzymatic evidence is yet to be discovered, the proposed biosynthetic hypotheses, particularly the pinacol-type rearrangement, have provided a strong foundation for understanding the formation of its complex architecture. The success of biomimetic total syntheses has lent significant credence to these proposals and has showcased the power of biosynthetic considerations in the design of complex molecule synthesis. Further research, potentially involving isotopic labeling studies or the identification of the relevant gene clusters in Isodon eriocalyx, will be necessary to fully elucidate the intricate enzymatic machinery responsible for the production of this remarkable natural product.

References

Unveiling the Original Reported Cytotoxicity of Maoecrystal V Against HeLa Cells: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, garnered significant attention in the scientific community following its initial characterization. A 2004 publication in Organic Letters by Sun et al. first described this structurally unique natural product and attributed to it potent and highly selective cytotoxic activity against human cervical cancer (HeLa) cells. This initial report sparked interest in its potential as an anticancer agent. However, subsequent research, including total synthesis of the molecule, has led to conflicting findings regarding its bioactivity. This technical guide provides an in-depth look at the original reported cytotoxicity of this compound against HeLa cells, presenting the available data, outlining the experimental context, and discussing the subsequent re-evaluation of its biological activity.

Quantitative Cytotoxicity Data

The seminal 2004 report by Sun and colleagues presented compelling data on the cytotoxic potential of this compound. The inhibitory activity was quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The reported data is summarized in the table below.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (nM) | Positive Control | Positive Control IC50 (µg/mL) |

| This compound | HeLa | 0.02[1][2][3] | 60[3] | Cisplatin | 0.99[2][3] |

It is noteworthy that the original study highlighted the high selectivity of this compound for HeLa cells. The compound was reported to be significantly less active against other human cancer cell lines, including K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma), with IC50 values at least six orders of magnitude higher.[4]

Original Experimental Protocol: In Vitro Cytotoxicity Assay

The following diagram illustrates a plausible experimental workflow for the determination of this compound's cytotoxicity, consistent with standard in vitro screening methodologies.

Signaling Pathways: An Unexplored Aspect in the Original Report

The initial 2004 publication focused on the isolation, structural elucidation, and the remarkable in vitro cytotoxic activity of this compound. The paper did not contain any investigation or description of the potential signaling pathways through which this compound might exert its cytotoxic effects on HeLa cells. The mechanism of action remained unaddressed in this foundational report.

Re-evaluation and Controversy

It is crucial for researchers and drug development professionals to be aware that the initially reported potent and selective cytotoxicity of this compound has been a subject of significant debate. In 2016, a total synthesis of (-)-Maoecrystal V was reported, and subsequent biological evaluation of the synthetic compound revealed that it exhibited "virtually no cytotoxicity in any cancer cell line tested," including HeLa cells.[2][5] This stark contradiction with the original findings suggests that the initially observed bioactivity might have been due to an impurity in the isolated natural product sample or potential issues with the original assay.

The following diagram illustrates the logical relationship between the initial report and the subsequent conflicting findings.

Conclusion

The original 2004 report on this compound presented it as a molecule with remarkable and selective cytotoxicity against HeLa cells, with a reported IC50 of 0.02 µg/mL. This finding generated considerable interest in the natural product. However, this initial bioactivity profile could not be replicated with synthetically produced this compound. This discrepancy underscores the critical importance of verifying biological activities of natural products through total synthesis and rigorous, independent biological evaluation. For researchers in drug discovery, the story of this compound serves as a salient case study in the complexities of natural product research and the necessity of validating initial findings. While the originally reported cytotoxicity was intriguing, the current body of evidence suggests that this compound itself is not the potent and selective anti-HeLa agent it was once thought to be.

References

Maoecrystal V: A Technical Guide to its Discovery and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally intricate diterpenoid isolated from the medicinal herb Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxic activity against HeLa human cervical cancer cells. Its unique pentacyclic framework, featuring a congested array of stereocenters, presented a formidable challenge and an attractive target for total synthesis. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and initial biological screening of this compound. It details the methodologies employed in its initial isolation and cytotoxic evaluation, and critically, presents the subsequent re-evaluation of its biological activity, which has called the initial findings into question. This document aims to serve as a thorough resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, offering detailed experimental insights and a balanced perspective on the evolving story of this compound.

Discovery and Structural Elucidation

This compound was first isolated in 1994 from the leaves of Isodon eriocalyx, a Chinese medicinal herb.[1][2] However, its complex and unprecedented structure delayed its full characterization and announcement to the scientific community until 2004.[3] The structure of this novel C19 diterpenoid was meticulously determined through a combination of comprehensive NMR and MS spectroscopic analysis and was ultimately confirmed by a single-crystal X-ray diffraction study.[4][5][6]

The molecule possesses a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, forming a highly congested pentacyclic framework with six stereocenters, including three vicinal quaternary centers.[4] This intricate architecture has made this compound a subject of significant interest within the synthetic chemistry community, leading to multiple total synthesis efforts.[3][7][8]

Initial Biological Screening and Re-evaluation

Initial Cytotoxicity Screening

The initial biological evaluation of this compound revealed potent and selective inhibitory activity against the HeLa human cervical cancer cell line.[4] The reported IC50 value was remarkably low, suggesting significant potential as an anticancer agent.[2][4] This exciting preliminary data fueled further research into its mechanism of action and spurred numerous efforts to achieve its total synthesis.

Re-evaluation of Biological Activity

Subsequent to the successful total synthesis of this compound by multiple research groups, a critical re-evaluation of its biological activity was undertaken.[3][8] In stark contrast to the initial findings, the synthetically derived and highly pure this compound exhibited little to no cytotoxic activity when screened against a panel of 32 different cancer cell lines, including the HeLa line.[3][8] This discrepancy suggests that the originally reported bioactivity may have been attributable to impurities in the natural product isolate or potential issues with the initial assay.[8]

Quantitative Biological Data

The following tables summarize the reported quantitative data from both the initial screening and the subsequent re-evaluation of this compound's cytotoxic activity.

Table 1: Initial Reported Cytotoxicity of this compound

| Compound | Cell Line | IC50 (μg/mL) | IC50 (nM) | Reference Compound | Reference IC50 (μg/mL) |

| This compound | HeLa | 0.02 | 60 | Cisplatin | 0.99 |

Data sourced from initial isolation reports.[4][6][8]

Table 2: Re-evaluation of Cytotoxicity of Synthetic this compound

| Compound | Cell Lines Screened | Outcome |

| Synthetic this compound | 32 different cancer cell lines (including HeLa) | Little to no activity observed |

Data sourced from studies on totally synthesized this compound.[3][8]

Experimental Protocols

Detailed experimental protocols for the initial isolation and biological screening of this compound are not extensively available in the primary literature. The following are generalized methodologies based on common practices in natural product chemistry and cancer cell line screening, supplemented with details from total synthesis publications where applicable.

General Isolation Procedure for this compound from Isodon eriocalyx**

-

Extraction: Dried and powdered leaves of Isodon eriocalyx are extracted exhaustively with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction showing biological activity (guided by bioassay) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel.

-

Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and X-ray crystallography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: HeLa cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key aspects of the this compound research workflow and its proposed biosynthetic origin.

Caption: Workflow of this compound discovery, evaluation, and re-evaluation.

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of Maoecrystal V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx.[1] The unique pentacyclic framework of this compound has garnered significant attention from the scientific community, leading to numerous total synthesis campaigns and biological activity studies. This document consolidates the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, details the experimental protocols for their acquisition, and presents a visualization of its proposed biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR, in conjunction with HRMS. The data presented below is a compilation from the original isolation report and subsequent total synthesis publications, which have confirmed the structure of the natural product.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.05 | m | |

| 1β | 1.65 | m | |

| 2 | 5.95 | d | 10.2 |

| 3 | 6.66 | d | 10.1 |

| 5 | 2.58 | s | |

| 6α | 2.40 | d | 18.2 |

| 6β | 2.29 | d | 18.2 |

| 11α | 1.80 | m | |

| 11β | 1.70 | m | |

| 12α | 1.95 | m | |

| 12β | 1.55 | m | |

| 14 | 4.43 | s | |

| 16 | 2.75 | q | 7.3 |

| 17-CH₃ | 1.05 | d | 7.3 |

| 18-CH₃ | 1.18 | s | |

| 19-CH₃ | 1.15 | s | |

| 20-CH₂a | 4.63 | d | 12.2 |

| 20-CH₂b | 4.13 | d | 12.2 |

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 36.8 |

| 2 | 128.8 |

| 3 | 145.2 |

| 4 | 37.6 |

| 5 | 58.9 |

| 6 | 49.8 |

| 7 | 211.5 |

| 8 | 60.2 |

| 9 | 59.8 |

| 10 | 48.7 |

| 11 | 32.5 |

| 12 | 30.1 |

| 13 | 45.3 |

| 14 | 82.1 |

| 15 | 215.8 |

| 16 | 45.8 |

| 17 | 15.2 |

| 18 | 28.7 |

| 19 | 22.1 |

| 20 | 70.1 |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial in determining the elemental composition of this compound.

Table 3: HRMS Data for this compound

| Ion | Calculated Mass [M+Na]⁺ | Measured Mass [M+Na]⁺ |

| C₁₉H₂₂O₅Na | 353.1365 | 353.1368 |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data. These protocols are based on the information provided in the original isolation publication and the supporting information of subsequent total synthesis reports.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm). For ¹H NMR, the residual CHCl₃ signal at δ 7.26 ppm was used as a reference. For ¹³C NMR, the central peak of the CDCl₃ triplet at δ 77.0 ppm was used for calibration. Standard pulse sequences were used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained on a Bruker Apex IV FT-ICR mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data was acquired and processed to determine the accurate mass and elemental composition of the [M+Na]⁺ ion.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound's chemistry and synthesis.

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound is thought to originate from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A series of cyclizations and oxidative modifications lead to the complex pentacyclic core.

General Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of a novel natural product like this compound involves a combination of spectroscopic techniques.

References

Unveiling the Intricate Architecture of Maoecrystal V: A Crystallographic Perspective

For Immediate Release

A detailed crystallographic analysis of Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, reveals a unique and highly congested pentacyclic framework. This technical guide provides researchers, scientists, and drug development professionals with an in-depth look at the molecule's three-dimensional structure, the experimental protocols used for its determination, and a summary of its biological activity.

This compound was first isolated and structurally characterized by Sun and co-workers in 2004, with its absolute configuration confirmed by single-crystal X-ray diffraction.[1] The molecule presents a fascinating challenge for synthetic chemists due to its intricate architecture, featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters.

Crystallographic Data Summary

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. The key crystallographic parameters are summarized in the table below. These data, obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 249099, provide the precise geometric details of the molecule in its crystalline form.

| Parameter | Value |

| Empirical Formula | C₁₉H₂₂O₅ |

| Formula Weight | 330.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.136(3) Å |

| b | 12.457(5) Å |

| c | 15.987(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1621.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.354 Mg/m³ |

| Absorption Coefficient | 0.101 mm⁻¹ |

| F(000) | 704 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps, as detailed in the original 2004 publication.[1]

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a mixed solvent system of chloroform (CHCl₃) and methanol (MeOH).

2. Data Collection: A colorless, prism-shaped crystal was mounted on a Bruker SMART APEX CCD area detector diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. The diffraction data were collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å). A total of 8373 reflections were collected, of which 2845 were unique.

3. Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged with R₁ = 0.0448 and wR₂ = 0.1089 for observed reflections.

Visualizing the Experimental Workflow

The logical flow of the crystallographic analysis of this compound can be visualized as a series of sequential steps, from isolation to the final structural determination.

Biological Activity: An Evolving Story

This compound was initially reported to exhibit significant cytotoxic activity against HeLa (human cervical cancer) cell lines, with an IC₅₀ value of 0.02 µg/mL.[1] This potent activity generated considerable interest in the molecule as a potential anticancer agent.

However, subsequent total syntheses of this compound by various research groups have led to a re-evaluation of its biological properties. Notably, the Baran group, after completing a total synthesis, reported that synthetic this compound did not exhibit the previously reported cytotoxicity against a panel of cancer cell lines, including HeLa cells. This suggests that the initially observed biological activity may have been due to other factors or that the synthetic material behaves differently in the assays used.

Conclusion

The crystallographic analysis of this compound has been instrumental in defining its complex and unique molecular architecture. The detailed structural data provides a crucial foundation for synthetic chemists aiming to construct this challenging molecule and for medicinal chemists exploring its potential, albeit debated, biological activities. The journey of this compound from its isolation and initial promise to the revised understanding of its bioactivity underscores the importance of total synthesis in verifying the properties of natural products.

References

Maoecrystal V: A Technical Guide to a Complex ent-Kauranoid Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a structurally intricate C19 ent-kauranoid diterpenoid isolated from the medicinal herb Isodon eriocalyx. First identified in 2004, its unique pentacyclic framework, featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, has positioned it as a significant target for total synthesis. Initial reports highlighted its potent and selective cytotoxic activity against HeLa human cervical cancer cells, sparking considerable interest in its therapeutic potential. However, subsequent studies involving synthetic this compound have contested these initial findings, revealing a complex and controversial biological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, biosynthesis, and the current understanding of its biological activity, with a focus on the conflicting cytotoxicity data. Detailed experimental protocols and conceptual diagrams are presented to offer a thorough resource for researchers in natural product chemistry and drug discovery.

Introduction: The Enigma of this compound

This compound belongs to the ent-kaurane family of diterpenoids, a class of natural products known for their diverse biological activities.[1] Isolated from Isodon eriocalyx, a plant used in traditional Chinese medicine, this compound is distinguished by its highly modified and densely functionalized structure.[2][3] Its complex architecture, which includes a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, has made it a challenging and attractive target for synthetic chemists.[4]

The initial excitement surrounding this compound stemmed from a 2004 report of its remarkable and selective cytotoxicity against HeLa cells.[4] However, a 2016 study by Baran and coworkers, using synthetically produced this compound, reported a lack of any significant cytotoxic activity against a panel of cancer cell lines, including HeLa.[5] This discrepancy has introduced a layer of intrigue and underscores the importance of rigorous verification in natural product research.

Physicochemical Properties and Structure

This compound is a C19 diterpenoid with a complex pentacyclic structure.[6] Its molecular formula is C20H22O5. The intricate arrangement of its five rings, including a strained central tetrahydrofuran ring and a bicyclo[2.2.2]octane system, along with seven stereogenic centers, presents a formidable synthetic challenge.[7] The structure was definitively confirmed by single-crystal X-ray diffraction.[2]

Isolation from Isodon eriocalyx

This compound is a naturally occurring compound found in the leaves of Isodon eriocalyx. The isolation process typically involves the extraction of the dried and powdered plant material with organic solvents, followed by extensive chromatographic separation to yield the pure compound.

General Isolation Protocol

-

Extraction: The air-dried and powdered leaves of Isodon eriocalyx are repeatedly extracted with a solvent such as ethanol or methanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the less polar fractions) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Crystallization: Pure this compound can be obtained by crystallization from a suitable solvent system.

Biosynthesis

The biosynthesis of this compound is proposed to proceed through a complex rearrangement of a precursor from the ent-kauranoid family. It is hypothesized that a pinacol-type rearrangement of an ent-kaurane precursor leads to the formation of the characteristic bicyclo[2.2.2]octane core of this compound.[3][5]

Total Synthesis

The intricate structure of this compound has spurred significant efforts in total synthesis. A common strategy employed by several research groups involves an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[4][7]

Biological Activity and the Cytotoxicity Controversy

The biological activity of this compound is a subject of significant debate.

Initial Reports of Potent Cytotoxicity

The 2004 publication that first described this compound reported potent and selective cytotoxic activity against the HeLa (human cervical cancer) cell line. The reported IC50 value was 0.02 µg/mL.[4] This level of potency, combined with its unique structure, generated considerable interest in its potential as an anticancer agent.

Re-evaluation and Contradictory Findings

In 2016, a study by the Baran group at The Scripps Research Institute, which achieved an 11-step total synthesis of (-)-Maoecrystal V, reported that their synthetic compound exhibited virtually no cytotoxicity in any of the cancer cell lines tested, including HeLa.[5] This finding directly contradicted the initial reports and raised questions about the originally reported biological activity. The authors of the 2016 study suggested that the initial findings might have been due to a flawed assay or the presence of impurities in the isolated natural product.[5]

Quantitative Cytotoxicity Data

The following table summarizes the conflicting cytotoxicity data for this compound.

| Cell Line | Original Reported IC50 (µg/mL) | 2016 Re-evaluation |

| HeLa | 0.02 | No significant activity |

| K562 | No significant activity | No significant activity |

| A549 | No significant activity | No significant activity |

| BGC-823 | No significant activity | Not reported |

| CNE | No significant activity | Not reported |

Experimental Protocols for Cytotoxicity Assays

The discrepancy in the reported cytotoxicity of this compound highlights the critical importance of the experimental methods used. While the exact, detailed protocols from the original and refuting studies are not fully available, standard cytotoxicity assays such as the MTT and SRB assays are commonly employed.

MTT Assay Protocol (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <0.5%) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB Assay Protocol (General)

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base solution).

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Potential Mechanism of Action of ent-Kauranoid Diterpenoids

While a specific signaling pathway for this compound has not been elucidated, the broader class of ent-kauranoid diterpenoids is known to induce apoptosis in cancer cells. The presence of an α,β-unsaturated ketone moiety in many of these compounds is believed to be crucial for their cytotoxic activity.[8] This functional group can act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules, such as the thiol groups of glutathione and cysteine residues in proteins.[8] This can lead to the disruption of cellular redox homeostasis, increased reactive oxygen species (ROS) production, and the activation of apoptotic pathways.[8][9]

A plausible, though unconfirmed for this compound, signaling pathway for ent-kauranoid-induced apoptosis involves the following steps:

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its formidable chemical structure and the unresolved questions surrounding its biological activity. The conflicting reports on its cytotoxicity serve as a crucial case study in the field of natural product drug discovery, emphasizing the need for rigorous and reproducible biological evaluation.

For researchers, the total synthesis of this compound continues to be a benchmark for synthetic prowess. For drug development professionals, the story of this compound is a cautionary tale, but also one that highlights the potential of the ent-kauranoid scaffold. Further investigation is warranted to definitively resolve the cytotoxicity of pure, well-characterized this compound. Additionally, exploring the biological activities of its synthetic analogs could lead to the discovery of novel therapeutic agents. The development of more sensitive and targeted assays may also help to uncover more subtle biological effects of this enigmatic natural product.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Studies towards this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Maoecrystal V: A Technical Review of a Contentious Bioactivity Claim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially generated significant excitement within the scientific community due to its reported potent and selective cytotoxicity against cancer cell lines.[1][2][3] Its unique pentacyclic skeleton, featuring a congested array of stereocenters, presented a formidable challenge for synthetic chemists.[4] However, the journey from a promising natural product lead to a well-characterized biological agent has been fraught with controversy, culminating in a dramatic reversal of the initial bioactivity claims. This technical guide provides an in-depth analysis of the scientific controversy surrounding this compound's bioactivity, presenting the key data, experimental methodologies, and a logical visualization of the events that unfolded.

The Initial Promise: A Potent and Selective Cytotoxin

The initial report on this compound described remarkable inhibitory activity against HeLa (human cervical cancer) cells, with an IC50 value of 0.02 μg/mL.[5] This potency was notably greater than that of the commonly used chemotherapy drug cisplatin (IC50 = 0.99 μg/mL) in the same study.[5] Furthermore, the cytotoxicity was reported to be highly selective, with virtually no inhibitory activity observed against several other cancer cell lines, including K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma).[2][6] This combination of high potency and selectivity made this compound an alluring target for total synthesis and further investigation as a potential anticancer therapeutic.[1][3][7]

The Synthetic Conquest: A Target for Chemical Innovation

The complex architecture of this compound spurred multiple synthetic chemistry groups to undertake the arduous task of its total synthesis.[4] The successful total syntheses by several independent teams, including those led by Yang, Danishefsky, Zakarian, Thomson, and Baran, were celebrated as significant achievements in the field of organic chemistry.[4] These endeavors not only provided access to the natural product for further biological evaluation but also drove the development of novel synthetic strategies and methodologies.[1][4][7]

The Controversy Unfolds: A Re-evaluation of Bioactivity

A pivotal moment in the story of this compound came with the completion of an 11-step total synthesis by the Baran group, which enabled the production of a substantial quantity (over 80 mg) of the compound.[4][5][8] This synthetic material allowed for a thorough and rigorous re-evaluation of its biological activity. In stark contrast to the initial findings, the Baran group reported that their synthetic this compound exhibited "virtually no cytotoxicity in any cancer cell line tested."[5] This comprehensive screening was conducted in four different laboratories against a panel of 32 different cancer cell lines, including HeLa cells.[4][9]

Quantitative Bioactivity Data: A Tale of Two Findings

The stark contrast in the reported bioactivity of this compound is best illustrated by a direct comparison of the quantitative data from the initial isolation report and the subsequent re-evaluation studies.

| Compound | Cell Line | Reported IC50 (Initial Isolation) | Reported Activity (Re-evaluation) | Reference |

| This compound | HeLa | 0.02 μg/mL | No significant activity | [1][5] |

| This compound | K562 | No significant activity | No significant activity | [2][6] |

| This compound | A549 | No significant activity | No significant activity | [2][6] |

| This compound | BGC-823 | No significant activity | No significant activity | [2][6] |

| cis-Platin | HeLa | 0.99 μg/mL | Not reported | [5] |

Experimental Protocols

General Cytotoxicity Assay Protocol (as typically performed in re-evaluation studies):

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of synthetic this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions. Control wells receive only the vehicle (solvent).

-

Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure the metabolic activity or total protein content of the viable cells, respectively.

-

Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Process: The this compound Controversy

The following diagram illustrates the logical flow of the scientific investigation into this compound's bioactivity, from its discovery to the resolution of the controversy.

Caption: Logical flow of the this compound bioactivity investigation.

Conclusion

The story of this compound serves as a crucial case study in the field of natural product drug discovery. It highlights the critical importance of rigorous biological re-evaluation of compounds following their total synthesis. While the initial excitement surrounding its anticancer potential has been dispelled, the pursuit of this compound has undeniably left a positive mark on the field of synthetic organic chemistry. The complex synthetic challenges it presented spurred innovation and the development of new chemical strategies. For drug development professionals, this narrative underscores the necessity of robust and reproducible biological data and the potential for early-stage findings to be misleading. The scientific process, with its inherent mechanisms for self-correction, ultimately prevailed, providing a clear and accurate understanding of this compound's biological profile.

References

- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies toward the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DataSpace: Efforts toward the synthesis of this compound [dataspace-staging.princeton.edu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Maoecrystal V via Diels-Alder Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its intricate pentacyclic structure, featuring a highly congested framework with multiple contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis.[3][4] The core of its structure contains a bicyclo[2.2.2]octane ring system, a motif that strongly suggests the strategic use of a Diels-Alder reaction for its construction.[3][5] Consequently, several research groups have successfully completed the total synthesis of this compound, with many employing an intra- or intermolecular Diels-Alder reaction as a key bond-forming event.[3][5][6]

Initial reports highlighted this compound's potent and selective cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent.[1][2] However, subsequent, more extensive biological evaluations by research groups that synthesized the compound have called this initial bioactivity into question, finding no significant cytotoxicity across a range of cancer cell lines.[3][7] This underscores the importance of total synthesis not only for providing access to complex molecules but also for verifying their biological profiles.

These application notes provide a detailed overview of the synthetic strategies, focusing on the pivotal Diels-Alder reaction, and offer experimental protocols for key transformations based on published total syntheses.

Synthetic Strategy Overview

The majority of total syntheses of this compound leverage a Diels-Alder cycloaddition to construct the signature bicyclo[2.2.2]octane core.[3][5] A common approach involves an Intramolecular Diels-Alder (IMDA) reaction of a precursor containing a diene and a dienophile tethered together. This strategy allows for the rapid assembly of the complex polycyclic system from a more linear precursor.

One of the first successful total syntheses, accomplished by the Yang group, utilized a key IMDA reaction following a Wessely oxidative dearomatization of a phenol to generate the necessary diene.[1] Another prominent synthesis by the Danishefsky group also employed an IMDA reaction as a central feature of their strategy.[8] The Thomson group, in their enantioselective synthesis, opted for an intermolecular Diels-Alder approach.[3]

The general retrosynthetic logic for an IMDA-based approach is outlined below.

Caption: Retrosynthetic analysis of this compound via an IMDA strategy.

Experimental Protocols

The following protocols are adapted from the supplementary information of seminal publications on the total synthesis of (±)-Maoecrystal V. These represent key transformations in the synthesis.

Protocol 1: Synthesis of the IMDA Precursor (Adapted from Yang, et al.)

This protocol describes the formation of a key diazo ester, which is a precursor to the Rh-catalyzed O-H insertion needed to form the dienophile for the subsequent IMDA reaction.

Reaction: Esterification and Diazo Transfer

-

Esterification: To a solution of cis-diol (1.0 equiv) in CH₂Cl₂ at 0 °C, add 2-(diethoxyphosphoryl)-acetic acid (1.2 equiv), EDCI (1.5 equiv), and DMAP (0.1 equiv).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the corresponding ester.

-

Diazo Transfer: To a solution of the ester (1.0 equiv) in acetonitrile at 0 °C, add DBU (1.2 equiv) and TsN₃ (1.2 equiv).

-

Stir the mixture at 0 °C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the diazo ester precursor.

Protocol 2: Key Intramolecular Diels-Alder (IMDA) Reaction (Adapted from Yang, et al.)

This protocol details the Wessely oxidative dearomatization of the phenolic precursor followed by the thermal intramolecular Diels-Alder cycloaddition.

Reaction: Wessely Oxidation and IMDA Cascade

-

To a solution of the phenolic precursor (1.0 equiv) in a mixture of AcOH and toluene, add lead(IV) acetate (Pb(OAc)₄, 1.5 equiv).

-

Stir the reaction at room temperature for 1 hour.

-

Filter the reaction mixture through a pad of Celite and wash with toluene.

-

Heat the combined filtrate at 145 °C for 4 hours in a sealed tube to effect the IMDA reaction.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to isolate the desired IMDA cycloadduct. In a reported synthesis, the desired product was obtained in 36% yield along with other isomers.[3]

Caption: Experimental workflow for the key IMDA reaction sequence.

Quantitative Data

The following tables summarize representative yields for key steps in the total synthesis of (±)-Maoecrystal V as reported by the Yang group.

Table 1: Yields of Key Synthetic Intermediates

| Step No. | Reaction Description | Starting Material | Product | Yield (%) |

| 1 | Oxidative Arylation | β-ketoester | Arylated β-ketoester | 88 |

| 2 | Diastereoselective Reduction | Arylated β-ketoester | cis-Diol | 88 |

| 3 | Esterification & Diazo Transfer | cis-Diol | Diazo Ester Precursor | 59 (2 steps) |

| 4 | Rh-catalyzed O-H Insertion | Diazo Ester Precursor | Phenolic IMDA Precursor | 85 |

| 5 | Wessely Oxidation & IMDA | Phenolic IMDA Precursor | IMDA Cycloadduct | 36 |

| 6 | Final Steps (7 steps) | IMDA Cycloadduct | (±)-Maoecrystal V | ~5 (overall) |

Table 2: Characterization Data for (±)-Maoecrystal V

| Data Type | Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.70 (d, J = 10.0 Hz, 1H), 5.91 (d, J = 10.0 Hz, 1H), 4.31 (s, 1H), 3.25 (s, 1H), 2.50-2.41 (m, 1H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.59 (m, 2H), 1.55 (s, 3H), 1.25 (s, 3H), 1.18 (s, 3H), 1.05 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.1, 170.2, 148.8, 128.5, 92.1, 85.4, 60.3, 58.1, 55.4, 52.3, 48.7, 41.2, 38.9, 35.6, 33.8, 28.9, 25.4, 22.1, 18.7. |

| HRMS (ESI) | m/z [M+Na]⁺ Calcd for C₁₉H₂₂O₅Na: 353.1365; Found: 353.1368. |

Note: NMR and HRMS data are consistent with those reported for the natural product.

Proposed Biosynthetic Pathway

While the biological activity of this compound is now considered negligible, its formation in nature is proposed to follow a fascinating biosynthetic pathway involving a key skeletal rearrangement. This contrasts with the laboratory syntheses that predominantly rely on the Diels-Alder reaction. The proposed biosynthesis proceeds from an ent-kaurane precursor, involving a pinacol-type shift to rearrange a [3.2.1] bicyclic system into the characteristic [2.2.2] bicyclooctane core of this compound.

Caption: Proposed biosynthetic pathway to the this compound core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-Maoecrystal V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the complex diterpenoid, (-)-Maoecrystal V. The information is compiled from the seminal total syntheses reported by the research groups of Zakarian and Baran. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(-)-Maoecrystal V is a structurally intricate natural product isolated from Isodon eriocalyx, which has garnered significant attention from the synthetic community due to its unique pentacyclic framework and reported cytotoxic activities. The development of enantioselective synthetic routes to this molecule is crucial for further biological evaluation and the generation of analogues for structure-activity relationship studies. This document outlines two prominent and distinct strategies for the asymmetric synthesis of (-)-Maoecrystal V.

The Zakarian group's approach employs a chiral auxiliary-directed C-H functionalization to establish the key stereocenter, followed by a pivotal intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core. In contrast, the Baran group developed a concise 11-step synthesis that commences with a highly enantioselective conjugate addition and features a biomimetic pinacol-type rearrangement to forge the complex carbocyclic core.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the enantioselective syntheses of (-)-Maoecrystal V by the Zakarian and Baran research groups.

Zakarian Group Synthesis: Key Reaction Data

| Step | Reactant(s) | Product(s) | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Auxiliary-Directed C-H Functionalization | Diazoester with chiral auxiliary | Dihydrobenzofuran intermediate | Rh₂(OAc)₄, Toluene, 80 °C | 75 | 84 |

| Intramolecular Diels-Alder (IMDA) Reaction | Triene precursor with silyl tether | Bicyclo[2.2.2]octane core | Toluene, sealed tube, 200 °C | 65 | - |

| Lactone Formation | Hydroxy acid precursor | Pentacyclic intermediate | Ph₃P, DIAD, THF | 88 | - |

Baran Group Synthesis: Key Reaction Data

| Step | Reactant(s) | Product(s) | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Enantioselective Conjugate Addition | Cyclohexenone, Allyl silane Grignard reagent | Chiral ketone intermediate | CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF, -78 °C | 80 | 99 |

| Pinacol-Type Rearrangement | Epoxy alcohol precursor | Bicyclo[2.2.2]octane core | i-PrMgCl·LiCl, then aq. TsOH, PhMe, 85 °C | 45 | - |

| Late-Stage Cascade Reaction | Advanced intermediate | (-)-Maoecrystal V | DMDO, InI₃, MgI₂, Dess-Martin Periodinane, Oxone, n-Bu₄NHSO₄ | 76 (2 steps) | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the enantioselective syntheses of (-)-Maoecrystal V.

Zakarian Group: Chiral Auxiliary-Directed C-H Functionalization

Synthesis of Dihydrobenzofuran Intermediate:

-

Preparation of the Diazoester Precursor: To a solution of the corresponding ketoester (1.0 equiv) in acetonitrile (0.2 M) is added p-toluenesulfonyl azide (1.2 equiv) and DBU (1.2 equiv) at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the diazoester.

-

C-H Functionalization Reaction: A solution of the diazoester (1.0 equiv) and the chiral auxiliary-containing substrate in anhydrous toluene (0.05 M) is added dropwise over 1 hour to a refluxing solution of Rh₂(OAc)₄ (0.01 equiv) in anhydrous toluene. The reaction mixture is refluxed for an additional 2 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the dihydrobenzofuran intermediate. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

Baran Group: Enantioselective Conjugate Addition

Synthesis of Chiral Ketone Intermediate:

-

Catalyst Preparation: In a flame-dried flask under an argon atmosphere, CuI·0.75DMS (0.60 mol %) and the TADDOL-derived phosphine-phosphite ligand L1 (0.80 mol %) are dissolved in a mixture of toluene and 2-methyltetrahydrofuran (PhMe/MeTHF).

-

Conjugate Addition: The catalyst solution is cooled to -78 °C. A solution of cyclohexenone (1.0 equiv) in the PhMe/MeTHF solvent mixture is added, followed by the dropwise addition of the allyl silane Grignard reagent (2.5 equiv) over 30 minutes. The reaction is stirred at -78 °C for 4.5 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral ketone intermediate.[3][4][5] The enantiomeric excess is determined by chiral SFC analysis.

Visualizations

The following diagrams illustrate the key synthetic strategies and transformations in the enantioselective synthesis of (-)-Maoecrystal V.

Caption: Overall synthetic workflow of the Zakarian group's enantioselective synthesis of (-)-Maoecrystal V.

Caption: Overall synthetic workflow of the Baran group's 11-step enantioselective synthesis of (-)-Maoecrystal V.

Caption: Key chemical transformations in the Zakarian and Baran syntheses of (-)-Maoecrystal V.

References

Biomimetic Synthesis of the Maoecrystal V Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its unique pentacyclic framework and reported cytotoxic activity against HeLa cells.[1] Its intricate architecture, characterized by a congested array of ring systems and vicinal quaternary stereocenters, presents a formidable challenge for chemical synthesis.[2] Several total syntheses have been accomplished, with many employing a Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system.[3] However, a more biomimetically inspired approach, mimicking a proposed biosynthetic pinacol-type rearrangement, has been successfully executed, offering an efficient and elegant route to this complex natural product.[2][3]

This document provides detailed application notes and protocols for the biomimetic synthesis of the this compound core, primarily focusing on the enantioselective 11-step synthesis developed by the Baran group.[2][4] This approach is particularly notable for its convergency and strategic bond formations that mirror the proposed natural pathway.[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a remarkable cascade of reactions, initiated by a pinacol-type rearrangement of an ent-kaurane precursor. This key transformation is thought to form the characteristic bicyclo[2.2.2]octane core of the molecule.

Caption: Proposed biosynthetic pathway of this compound.

Biomimetic Synthesis Workflow

The biomimetic total synthesis of (-)-Maoecrystal V developed by Baran and coworkers strategically employs a convergent fragment coupling followed by a key pinacol-type rearrangement to construct the core structure.[2][5]

Caption: Overall workflow of the biomimetic synthesis.

Experimental Protocols

Key Stage 1: Enantioselective Conjugate Addition

This initial step establishes the first key stereocenter of the molecule.[5]

Reaction: (Cyclohex-2-en-1-one) + (Allyltrimethylsilane) --[CuI·0.75DMS, L1 ligand, i-PrMgCl]--> (S)-3-(3-(trimethylsilyl)allyl)cyclohexan-1-one

Materials:

-

Cyclohex-2-en-1-one

-

Allyltrimethylsilane

-

Copper(I) iodide-dimethyl sulfide complex (CuI·0.75DMS)

-

TADDOL-derived phosphine-phosphite ligand (L1)

-

Isopropylmagnesium chloride (i-PrMgCl) in 2-MeTHF

-

Toluene (PhMe)

-

2-Methyltetrahydrofuran (2-MeTHF)

Protocol:

-

To a solution of CuI·0.75DMS and L1 ligand in a mixture of PhMe and 2-MeTHF at -78 °C, add i-PrMgCl dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of cyclohex-2-en-1-one in PhMe dropwise.

-

After stirring for 15 minutes, add allyltrimethylsilane dropwise.

-

Continue stirring at -78 °C for 4.5 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract with diethyl ether, dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Key Stage 2: Convergent Coupling and Pinacol Rearrangement

This crucial step unites the two fragments and forms the bicyclo[2.2.2]octane core via a biomimetic pinacol shift.[2]

Reaction: (Fragment A) + (Fragment B) --[i-PrMgCl, then TsOH]--> (Bicyclic Ketone)

Materials:

-

Fragment A (α-acetoxy ketone)

-

Fragment B (vinyl iodide)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

p-Toluenesulfonic acid (TsOH)

-

Toluene (PhMe)

-

Tetrahydrofuran (THF)

Protocol:

-

To a solution of Fragment B in PhMe/THF at -78 °C, add i-PrMgCl dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of Fragment A in THF dropwise.

-

After stirring for 30 minutes, warm the reaction to room temperature and stir for an additional 2 hours.

-

Add a solution of TsOH in water.

-

Heat the mixture to 85 °C and stir for 17 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

-

Extract with ethyl acetate, dry the combined organic layers over MgSO4, filter, and concentrate.

-

Purify by flash column chromatography.

Key Stage 3: Final Cascade Reaction

A remarkable one-pot sequence completes the synthesis of this compound.[5]

Reaction: (Advanced Intermediate) --[DMDO, then MgI2, InI3, Dess-Martin Periodinane, Oxone]--> (-)-Maoecrystal V

Materials:

-

Advanced Intermediate (product from cyanation/saponification)

-

Dimethyldioxirane (DMDO) in acetone

-

Magnesium iodide (MgI2)

-

Indium(III) iodide (InI3)

-

Dess-Martin Periodinane

-

Oxone

-

Potassium carbonate (K2CO3)

-

Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4)

-

Rochelle salt

-

Acetonitrile (MeCN)

-

pH 7.4 buffer

Protocol:

-

To a solution of the advanced intermediate in acetone, add a solution of DMDO in acetone at room temperature.

-

Stir for 24 hours.

-

Concentrate the reaction mixture.

-

To the crude residue, add a mixture of MgI2, InI3, and Dess-Martin Periodinane in MeCN and buffer at 0 °C.

-

Warm to room temperature and stir for 29 hours.

-

Add an aqueous solution of Oxone, K2CO3, n-Bu4NHSO4, and Rochelle salt.

-

Stir vigorously for 1 hour.

-

Extract with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify by preparative thin-layer chromatography.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Enantioselective Conjugate Addition | Cyclohex-2-en-1-one | (S)-3-(3-(trimethylsilyl)allyl)cyclohexan-1-one | 80 | >99:1 |

| 2 | α-Acetoxylation | (S)-3-(3-(trimethylsilyl)allyl)cyclohexan-1-one | α-acetoxy ketone (Fragment A) | 64 | - |

| 3-6 | Multi-step synthesis of Fragment B | - | Vinyl iodide (Fragment B) | - | - |

| 7 | Convergent Coupling & Pinacol Rearrangement | Fragment A + Fragment B | Bicyclic Ketone | 45 | - |

| 8 | Aldol Reaction | Bicyclic Ketone | Aldol product | 56 | - |

| 9 | Ketone Reduction | Aldol product | Diol | 62 (over 2 steps) | - |

| 10 | THF Ring Formation & Cyanation/Saponification | Diol | Advanced Intermediate | 82 (over 2 steps) | - |

| 11 | Final Cascade Reaction | Advanced Intermediate | (-)-Maoecrystal V | 76 (over 2 steps) | - |

Data extracted from Baran et al. (2016) J. Am. Chem. Soc. 138 (30), 9425–9428.[2][6]

Conclusion

The biomimetic synthesis of this compound showcases a powerful strategy for the construction of complex natural products. By drawing inspiration from a proposed biosynthetic pathway, a highly efficient and convergent route was developed. The key pinacol-type rearrangement and a remarkable final cascade reaction are highlights of this elegant synthesis.[2][5] These detailed protocols and data provide a valuable resource for researchers in organic synthesis and drug development who are interested in this fascinating molecule and the application of biomimetic strategies.

References

Application of C-H Functionalization in the Synthesis of Maoecrystal V: A Detailed Overview and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention due to its potent and selective cytotoxicity against HeLa cells (IC50 = 20 ng/mL). Its unique pentacyclic framework, featuring three contiguous quaternary stereocenters, a bicyclo[2.2.2]octan-2-one subunit, and a strained central tetrahydrofuran ring, presents a formidable challenge for chemical synthesis. This application note details a key strategic innovation in the synthesis of this compound: the application of an early-stage intramolecular C-H functionalization reaction. This powerful transformation enables the efficient construction of a crucial dihydrobenzofuran intermediate, streamlining the synthetic route and providing a platform for both racemic and enantioselective approaches to the natural product.

Introduction

The total synthesis of this compound has been a subject of intense research, with several successful strategies reported. A common challenge in these syntheses is the stereocontrolled construction of the congested core structure. One elegant solution involves an intramolecular Diels-Alder (IMDA) reaction to forge the bicyclic core. The success of this IMDA reaction is highly dependent on the precursor, and its efficient synthesis is paramount.

A key breakthrough in the synthesis of this IMDA precursor was the strategic implementation of a rhodium-catalyzed intramolecular C-H insertion reaction. This C-H functionalization step allows for the rapid assembly of a dihydrobenzofuran moiety, which serves as a versatile intermediate for further elaboration into the complex polycyclic architecture of this compound.[1] This approach has been successfully employed in both racemic and, notably, the first enantioselective total synthesis of (−)-Maoecrystal V.[1][2][3]

C-H Functionalization Strategy: Logical Workflow

The application of C-H functionalization in the synthesis of this compound is a prime example of how this modern synthetic tool can simplify complex molecular construction. The general workflow involves the synthesis of a diazoester precursor, which then undergoes a rhodium-catalyzed intramolecular C-H insertion to yield the key dihydrobenzofuran intermediate. This intermediate is then further functionalized and elaborated to the IMDA precursor, which upon cycloaddition, forms the core of this compound.

Caption: Synthetic workflow for this compound via C-H functionalization.

Quantitative Data Summary

The efficiency of the key C-H functionalization step and subsequent transformations is summarized below. The data highlights the high yields and diastereoselectivity achieved in the racemic synthesis and the excellent enantioselectivity obtained in the asymmetric variant using a chiral auxiliary.

| Entry | Reaction | Catalyst/Reagent | Substrate | Product | Yield (%) | d.r. | ee (%) | Reference |

| 1 | Racemic C-H Insertion | Rh2(OAc)4 | Diazo Ester | Dihydrobenzofuran | 91 | 10:1 | N/A | |

| 2 | Enantioselective C-H Insertion | Rh2(S-PTTL)4 | Chiral Diazo Ester | Chiral Dihydrobenzofuran | 53 | 10:1 | 60 | [3] |

| 3 | Chiral Auxiliary Cleavage | DBU | Chiral Dihydrobenzofuran Ester | Dihydrobenzofuran Acid | - | - | 84 | [4] |

| 4 | Intramolecular Diels-Alder | Toluene, 180 °C | Diene Precursor | Bicyclic Core | 71 | - | - |

Experimental Protocols

Protocol 1: Synthesis of the Dihydrobenzofuran Intermediate (Racemic)